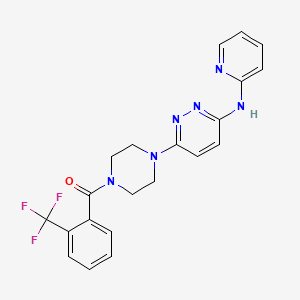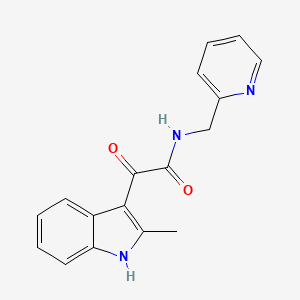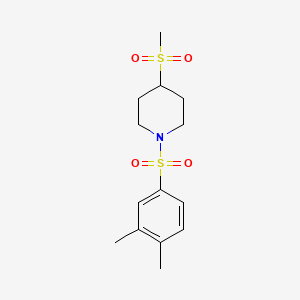![molecular formula C23H15ClN6O B2360063 4-chloro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891114-39-9](/img/structure/B2360063.png)
4-chloro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-chloro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a complex organic molecule that contains a triazole ring . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of such compounds often involves aromatic nucleophilic substitution . For example, the synthesis of related [1,2,4]triazolo[4,3-a]quinoxaline derivatives involved aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Scientific Research Applications
Anticancer Activity
The triazolopyridazine scaffold within the compound shows promise in anticancer research. The presence of the pyridinyl-triazolo-pyridazine moiety can interact with various biological targets, potentially inhibiting cancer cell growth. Compounds similar to 4-chloro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide have been synthesized and screened for their anticancer activities .
Antimicrobial and Antiviral Properties
The triazole core is known for its antimicrobial and antiviral properties. This compound, with its triazolopyridazine and benzamide groups, could be explored for its efficacy against various bacterial and fungal pathogens, as well as viruses .
Enzyme Inhibition
The structural complexity of this compound suggests potential as an enzyme inhibitor. It could be designed to target specific enzymes involved in disease processes, such as carbonic anhydrase inhibitors, cholinesterase inhibitors, and others, which are crucial in the treatment of conditions like glaucoma and Alzheimer’s disease .
Analgesic and Anti-inflammatory Uses
Compounds with a triazolopyridazine core have shown analgesic and anti-inflammatory activities. The benzamide group in the compound could enhance these properties, making it a candidate for the development of new pain relief and anti-inflammatory drugs .
Antioxidant Effects
The hybrid structure of triazolopyridazine has the potential to exhibit antioxidant properties. This can be particularly useful in the development of treatments for oxidative stress-related diseases .
Antitubercular Agents
Given the ongoing challenge of tuberculosis, there is a constant need for new antitubercular agents. The triazole and pyridazine components of this compound could be effective in inhibiting the growth of Mycobacterium tuberculosis .
Pharmacokinetic Enhancements
The compound’s structure could be beneficial in enhancing pharmacokinetic profiles of drugs, improving their absorption, distribution, metabolism, and excretion characteristics, leading to better efficacy and reduced side effects .
Cytotoxicity Modulation
In the context of drug safety, understanding the cytotoxic effects of compounds is crucial. This compound could serve as a model to study the cytotoxicity modulation in drug development, ensuring safety and effectiveness .
properties
IUPAC Name |
4-chloro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN6O/c24-18-6-4-16(5-7-18)23(31)26-19-3-1-2-17(14-19)20-8-9-21-27-28-22(30(21)29-20)15-10-12-25-13-11-15/h1-14H,(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTCDQUJDBTZMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[c][1,2,5]thiadiazol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2359986.png)

![N-(4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2359988.png)

![1-(2,4-Dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2359990.png)




![4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-methylpiperazino)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2360000.png)
![2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2360001.png)
